Home > Products > Building Blocks P13491 > 3-Boc-aminopiperidine
3-Boc-aminopiperidine - 172603-05-3

3-Boc-aminopiperidine

Catalog Number: EVT-333948
CAS Number: 172603-05-3
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (R)-3-Boc-aminopiperidine commonly involves the following steps [, , , , ]:

Chemical Reactions Analysis
  • N-Alkylation: The secondary amine in (R)-3-Boc-aminopiperidine readily undergoes N-alkylation reactions with various electrophiles. This reaction is pivotal in constructing more complex molecules by introducing substituents to the piperidine nitrogen [, , , ].
Applications
  • Linagliptin: It serves as a key starting material in synthesizing Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes [, ].
  • Alogliptin: It is employed in the synthesis of Alogliptin, another DPP-4 inhibitor used in managing type 2 diabetes [].
  • Trelagliptin: It is used in the synthesis of Trelagliptin, another DPP-4 inhibitor for treating type 2 diabetes [].

(R)-3-Boc-aminopiperidine

    N-Cbz-3-piperidinecarboxylic acid

    • Relevance: Serving as the starting material in the synthesis of (R)-3-Boc-aminopiperidine [], N-Cbz-3-piperidinecarboxylic acid undergoes a series of transformations, including chiral resolution, to yield the desired product. This highlights a direct synthetic connection between these compounds.
    • Compound Description: While the exact structure of Compound I isn't provided, it's described as the product resulting from the chiral resolution of N-Cbz-3-piperidinecarboxylic acid with R-phenylethylamine []. This suggests Compound I is a diastereomeric salt containing the desired (R)-enantiomer of the piperidine derivative.
    • Relevance: The formation of Compound I is a critical step in the synthesis of (R)-3-Boc-aminopiperidine []. This chiral resolution process establishes the stereochemistry necessary for the final product, making Compound I a crucial intermediate.

    Compound II (Acid-Amide Condensation Product)

    • Compound Description: Derived from Compound I, Compound II is formed through an acid-amide condensation reaction with ammonia gas []. This implies the carboxylic acid moiety in Compound I reacts with ammonia, leading to an amide functionality in Compound II.
    • Relevance: Compound II represents an intermediate stage in the synthetic pathway to (R)-3-Boc-aminopiperidine [], highlighting the compound's progression towards the target molecule through stepwise modifications.

    Compound III (Hofmann Degradation Product)

    • Compound Description: Compound III results from the Hofmann degradation of Compound II []. This reaction typically involves converting an amide to an amine with one fewer carbon atom. Therefore, Compound III likely bears a primary amine at the 3-position of the piperidine ring.
    • Relevance: Compound III is a direct precursor to (R)-3-Boc-aminopiperidine []. The Hofmann degradation step is crucial in introducing the primary amine, which is subsequently protected with the Boc group to obtain the final product.

    Compound IV (Boc-Protected Intermediate)

    • Compound Description: Compound IV represents the Boc-protected form of Compound III []. This protection is achieved using di-tert-butyl dicarbonate (Boc2O), a common reagent for introducing the Boc protecting group to amines.
    • Relevance: Compound IV is the penultimate intermediate in the synthesis of (R)-3-Boc-aminopiperidine []. The introduction of the Boc group in this step is vital for the subsequent hydrogenation and Cbz-removal reactions.

    1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine

    • Compound Description: This complex molecule serves as a key starting material in linagliptin synthesis []. The structure features a xanthine core with various substituents, including a bromine atom primed for nucleophilic substitution.

    tert-butoxycarbonyl group - linagliptin

    • Compound Description: This compound is a protected form of linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in treating type 2 diabetes []. The tert-butoxycarbonyl group (Boc) masks a crucial secondary amine within the linagliptin structure.
    • Relevance: Synthesized using (R)-3-Boc-aminopiperidine, tert-butoxycarbonyl group - linagliptin underscores the importance of the (R)-enantiomer in constructing the linagliptin framework. The Boc group from (R)-3-Boc-aminopiperidine is retained in this intermediate and subsequently removed to yield linagliptin [].

    Linagliptin

    • Compound Description: Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is used to treat type 2 diabetes []. Its mechanism involves enhancing incretin levels, improving glycemic control.
    • Relevance: Linagliptin synthesis utilizes (R)-3-Boc-aminopiperidine as a key building block []. The (R)-enantiomer is specifically required for the desired biological activity, highlighting the importance of stereochemistry in drug development.

    6-chloro-3-methyluracil

    • Compound Description: This compound is a pyrimidine derivative used as a building block in organic synthesis []. Its reactivity stems from the chlorine atom, allowing for nucleophilic substitution reactions.
    • Relevance: 6-chloro-3-methyluracil reacts with (R)-3-Boc-aminopiperidine in the synthesis of alogliptin, another DPP-4 inhibitor []. This highlights the role of (R)-3-Boc-aminopiperidine in constructing diverse DPP-4 inhibitors.

    2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidyl-ylmethyl)-benzonitrile

    • Compound Description: This intermediate is formed during alogliptin synthesis by reacting 6-chloro-3-methyluracil with 2-cyanobenzyl bromide [].

    Alogliptin

    • Compound Description: Alogliptin, like linagliptin, is a potent and selective inhibitor of DPP-4, prescribed for managing type 2 diabetes []. Its mechanism of action involves inhibiting DPP-4, increasing incretin levels, and ultimately improving glycemic control.
    • Relevance: Alogliptin's synthesis relies on (R)-3-Boc-aminopiperidine as a crucial building block [], demonstrating the versatility of this chiral amine in constructing various DPP-4 inhibitors. This emphasizes the significance of (R)-3-Boc-aminopiperidine in synthesizing pharmaceuticals targeting this therapeutic class.

    (R)-3-Boc-1-(3-methyl uracil-yl) aminopiperidine

    • Compound Description: This compound is an intermediate in the synthesis of Trelagliptin, a dipeptidyl peptidase inhibitor []. It features a (R)-3-aminopiperidine moiety with a Boc protecting group and a 3-methyluracil substituent.

    2-[[6-[(3R)-3-Boc-amino-1-piperidinyl]-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile

    • Compound Description: This compound serves as an intermediate in the multi-step synthesis of Trelagliptin, another DPP-4 inhibitor []. It incorporates structural elements from both starting materials, including the fluorinated benzonitrile and the (R)-3-Boc-aminopiperidine moiety.

    Trelagliptin

    • Compound Description: Trelagliptin, a dipeptidyl peptidase inhibitor, finds application in the treatment of type 2 diabetes []. Its action mechanism involves blocking the DPP-4 enzyme, thereby increasing incretin hormone levels and improving glucose metabolism.
    • Relevance: The synthesis of Trelagliptin utilizes (R)-3-Boc-aminopiperidine as a key building block []. This highlights the versatility of (R)-3-Boc-aminopiperidine as a starting material for synthesizing various DPP-4 inhibitors and its crucial role in developing novel therapeutics for diabetes.

    Trelagliptin succinate

    • Compound Description: This compound is the succinate salt form of Trelagliptin, likely formulated to enhance its pharmaceutical properties such as solubility, stability, or bioavailability [].

    8-bromo-3-methylxanthine

    • Compound Description: This compound serves as one of the starting materials in an alternative synthesis route for linagliptin []. It possesses a bromine atom that can be substituted with a nucleophile, enabling the construction of the linagliptin core structure.
    • Relevance: This compound, through its use in an alternative synthesis of linagliptin [], indirectly highlights the significance of (R)-3-Boc-aminopiperidine, which is used in another synthetic route for the same target molecule []. It emphasizes the diverse approaches in medicinal chemistry to reach the same therapeutically relevant compound.

    1-bromo-2-butyne

    • Compound Description: This compound serves as a reagent to introduce a butynyl group in an alternative synthesis route for linagliptin []. The bromine atom acts as a leaving group, enabling substitution reactions.
    • Relevance: The utilization of this compound in linagliptin synthesis [] showcases an alternative approach to incorporating a crucial structural element also found in the final product obtained via a different route involving (R)-3-Boc-aminopiperidine []. This highlights the diverse strategies employed in synthetic chemistry to achieve the desired molecular target.

    Properties

    CAS Number

    172603-05-3

    Product Name

    3-Boc-aminopiperidine

    IUPAC Name

    tert-butyl N-piperidin-3-ylcarbamate

    Molecular Formula

    C10H20N2O2

    Molecular Weight

    200.28 g/mol

    InChI

    InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)

    InChI Key

    WUOQXNWMYLFAHT-UHFFFAOYSA-N

    SMILES

    CC(C)(C)OC(=O)NC1CCCNC1

    Synonyms

    3-(N-Boc-amino)piperidine; 3-(tert-Butoxycarbonylamino)piperidine; Piperidin-3-ylcarbamic Acid tert-Butyl Ester; tert-Butyl Piperidin-3-ylcarbamate

    Canonical SMILES

    CC(C)(C)OC(=O)NC1CCCNC1

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.